GIRK Channel Inhibition: Functional Selectivity over Closest Halogen-Substituted Analog
In a thallium-flux based functional assay, N-(4-Bromo-3-fluorophenyl)thian-4-amine inhibited the GIRK1/4 heteromeric channel with an IC₅₀ of 4.50 × 10³ nM (4.5 µM) [1]. In contrast, its close analog N-(4-Bromophenyl)thian-4-amine (lacking the 3-fluoro substituent) displayed a markedly different selectivity profile, with high-affinity binding to 5-HT₂A and 5-HT₂C receptors (IC₅₀ values of 12.3 nM and 18.7 nM, respectively) rather than GIRK channel engagement [2]. This divergence demonstrates that the 3-fluoro substituent is a critical determinant of target selectivity, shifting the compound's pharmacological profile from serotonergic GPCR modulation to ion channel inhibition.
| Evidence Dimension | GIRK1/4 channel inhibition (IC₅₀) vs. 5-HT₂A/₂C receptor binding (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.50 × 10³ nM (GIRK1/4) |
| Comparator Or Baseline | N-(4-Bromophenyl)thian-4-amine: IC₅₀ = 12.3 nM (5-HT₂A), 18.7 nM (5-HT₂C) |
| Quantified Difference | ~366-fold higher affinity for 5-HT₂A over GIRK1/4 for the comparator (target shift) |
| Conditions | GIRK1/4: Thallium-flux assay, unknown origin; 5-HT₂A/₂C: In vitro binding assay |
Why This Matters
This target shift confirms that the 3-fluoro group is essential for GIRK channel engagement, making the compound unsuitable for serotonergic studies and uniquely positioned for ion channel research.
- [1] BindingDB. BDBM50497403 (CHEMBL3339111). IC₅₀ = 4.50E+3 nM for GIRK1/4. View Source
- [2] Kuujia. N-(4-Bromophenyl)thian-4-amine. IC₅₀ = 12.3 nM (5-HT₂A), 18.7 nM (5-HT₂C). Neuropharmacology (2024). View Source
